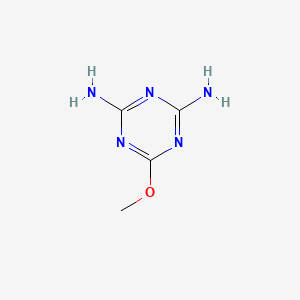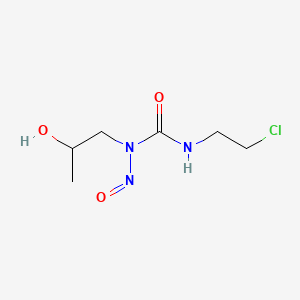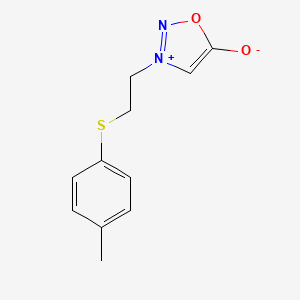
ベータ-イソスパルテイン
概要
説明
Beta-Isosparteine: is an organic compound belonging to the class of alkaloids known as sparteine, lupanine, and related alkaloids. These alkaloids are characterized by their tetracyclic structure, which consists of two fused quinolizidine ring systems. Beta-Isosparteine is a less abundant diastereoisomer of sparteine and is found in nature in both enantiomeric forms. It is valued for its applications in organic chemistry, particularly in asymmetric synthesis .
科学的研究の応用
Beta-Isosparteine has several scientific research applications, including:
Chemistry: It is used as a chiral diamine in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Its bioactivity is studied for potential pharmacological applications.
Industry: It can be used as a ligand in various catalytic processes.
作用機序
Target of Action
Beta-Isosparteine is a complex organic compound that belongs to the class of sparteine, lupanine, and related alkaloids . These are alkaloids with a structure based on either sparteine, lupanine, or derivatives thereof .
Mode of Action
It is known that the compound is a tetracyclic compound made of two fused quinolizidine ring systems , but how it interacts with its targets and the resulting changes are yet to be fully annotated .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Beta-Isosparteine is yet to be determined .
生化学分析
Biochemical Properties
Beta-Isosparteine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, beta-Isosparteine can act as a ligand for certain enzymes, influencing their activity and stability. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
Beta-Isosparteine has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that beta-Isosparteine can affect the expression of specific genes, leading to changes in cellular behavior. Additionally, it has been found to impact metabolic pathways, thereby altering the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of beta-Isosparteine involves its binding interactions with various biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Beta-Isosparteine’s ability to bind to specific proteins and enzymes is a key factor in its biochemical effects. These interactions can result in alterations in gene expression and enzyme activity, ultimately influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Isosparteine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that beta-Isosparteine remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of beta-Isosparteine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels. Understanding these dosage effects is essential for determining the safe and effective use of beta-Isosparteine in therapeutic applications .
Metabolic Pathways
Beta-Isosparteine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can influence the levels of metabolites and the overall metabolic flux within cells. By understanding the metabolic pathways associated with beta-Isosparteine, researchers can gain insights into its biochemical effects and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, beta-Isosparteine is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution of beta-Isosparteine is crucial for elucidating its biochemical effects and potential therapeutic applications .
Subcellular Localization
Beta-Isosparteine’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how beta-Isosparteine exerts its biochemical effects within cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-Isosparteine can be achieved through a two-directional approach starting from glutaric acid. The entire carbon and nitrogen backbone of the alkaloid is assembled using a double imino-aldol reaction. This method involves five steps and ensures the requisite relative and absolute stereochemistry at its four stereogenic centers .
Industrial Production Methods: While specific industrial production methods for beta-Isosparteine are not extensively documented, the synthetic route described above provides a foundation for potential large-scale production. The use of glutaric acid and the double imino-aldol reaction can be adapted for industrial applications, ensuring the efficient synthesis of beta-Isosparteine .
化学反応の分析
Types of Reactions: Beta-Isosparteine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
類似化合物との比較
Sparteine: A well-known alkaloid with similar structural features but different stereochemistry.
Lupanine: Another related alkaloid with a similar tetracyclic structure.
Alpha-Isosparteine: A diastereoisomer of beta-Isosparteine with different stereochemistry.
Uniqueness of Beta-Isosparteine: Beta-Isosparteine is unique due to its specific stereochemistry and its applications in asymmetric synthesis.
特性
IUPAC Name |
(1S,2S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRCCWJSBJZJBV-AJNGGQMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@H]3CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179627 | |
| Record name | beta-Isosparteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24915-04-6, 90-39-1, 446-95-7 | |
| Record name | (7S,7aS,14S,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24915-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Isosparteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024915046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Isosparteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14755 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | beta-Isosparteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sparteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [7S-(7α,7aα,14α,14aα)]-dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-ISOSPARTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPV1ED2WZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of beta-Isosparteine?
A1: Beta-Isosparteine is a tetracyclic quinolizidine alkaloid. While its exact molecular formula and weight are not provided in the given abstracts, its structure can be deduced from its name and relation to sparteine. It is a stereoisomer of sparteine, with a different spatial arrangement of atoms. [] Spectroscopic data like IR analysis is available for related compounds like sparteine, which aids in characterizing these alkaloids. []
Q2: How does the structure of beta-Isosparteine compare to similar compounds in terms of activity?
A2: Studies comparing (-)-sparteine with its diastereomers, (-)-alpha-isosparteine and (+)-beta-isosparteine, in enantioselective oxidation reactions revealed that the C(2)-symmetric beta-Isosparteine was a less effective ligand than the C(1)-symmetric (-)-sparteine. This suggests that the specific spatial arrangement of atoms in these molecules significantly impacts their ability to interact with metals and catalyze reactions. []
Q3: What are the known natural sources of beta-Isosparteine?
A4: Beta-Isosparteine has been identified in several plant species within the Lupinus genus. It has been isolated and identified in Lupinus argenteus var. stenophyllus. [] Additionally, studies have identified beta-Isosparteine alongside other alkaloids like (-)-7-hydroxy-beta-isosparteine and 10,17-dioxo-beta-isosparteine in Lupinus sericeus. [, , ]
Q4: What analytical methods are used to identify and characterize beta-Isosparteine?
A6: Several analytical techniques have been employed to identify and characterize beta-Isosparteine in plant extracts. Thin Layer Chromatography (TLC) and Gas Liquid Chromatography (GLC) provide preliminary insights into the alkaloid composition. [] Further confirmation and structural information can be obtained using more sophisticated methods like GLC coupled with Mass Spectrometry (GLC-MS) and Infrared (IR) spectroscopy. [] These techniques allow researchers to distinguish beta-Isosparteine from other alkaloids and characterize its unique structural features.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methylbenzo[a]pyrene](/img/structure/B1207296.png)


![3'-O-[2-(Methylamino)benzoyl]adenosine 5'-(tetrahydrogen triphosphate)](/img/structure/B1207302.png)
![[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1207304.png)







